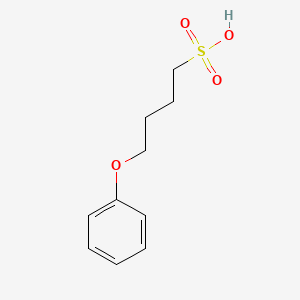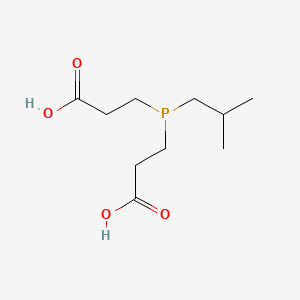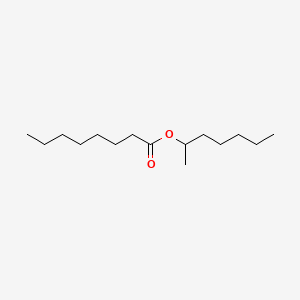
N,N-Bis(2-hydroxyethyl)palmitamide acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(2-hydroxyethyl)palmitamide acetate: is a chemical compound with the molecular formula C22H43NO4 and a molecular weight of 385.58112 g/mol . It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-hydroxyethyl)palmitamide acetate typically involves the reaction of palmitic acid with diethanolamine, followed by acetylation. The reaction conditions often include:
Esterification: Palmitic acid is reacted with diethanolamine in the presence of a catalyst, such as sulfuric acid, to form N,N-Bis(2-hydroxyethyl)palmitamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the esterification and acetylation reactions.
Purification: The product is purified through distillation or crystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(2-hydroxyethyl)palmitamide acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amides or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, alkoxides.
Major Products Formed
Oxidation Products: Corresponding oxides and carboxylic acids.
Reduction Products: Simpler amides and alcohols.
Substitution Products: Various substituted amides and esters.
Scientific Research Applications
N,N-Bis(2-hydroxyethyl)palmitamide acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in cellular signaling and membrane interactions.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the formulation of cosmetics, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of N,N-Bis(2-hydroxyethyl)palmitamide acetate involves:
Molecular Targets: It interacts with specific receptors and enzymes in biological systems.
Pathways Involved: The compound modulates signaling pathways related to inflammation, pain, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(2-hydroxyethyl)dodecanamide: Similar structure but with a shorter carbon chain.
N,N-Bis(2-hydroxyethyl)stearamide: Similar structure but with a longer carbon chain.
Uniqueness
N,N-Bis(2-hydroxyethyl)palmitamide acetate is unique due to its specific carbon chain length and functional groups, which confer distinct physical and chemical properties. These properties make it particularly suitable for applications in various fields, including its role as a surfactant and its potential therapeutic effects .
Properties
CAS No. |
94094-32-3 |
|---|---|
Molecular Formula |
C20H41NO3.C2H4O2 C22H45NO5 |
Molecular Weight |
403.6 g/mol |
IUPAC Name |
acetic acid;N,N-bis(2-hydroxyethyl)hexadecanamide |
InChI |
InChI=1S/C20H41NO3.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(24)21(16-18-22)17-19-23;1-2(3)4/h22-23H,2-19H2,1H3;1H3,(H,3,4) |
InChI Key |
NGVPIYGHTGSDBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)N(CCO)CCO.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


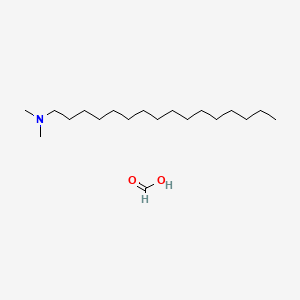
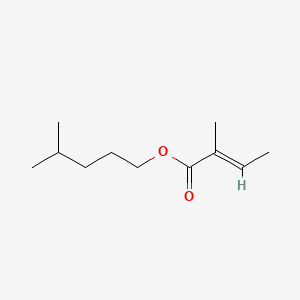
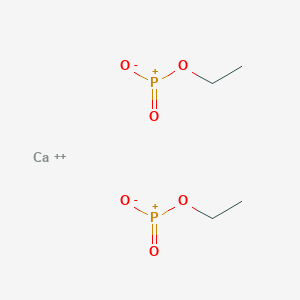
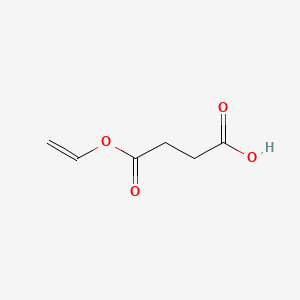
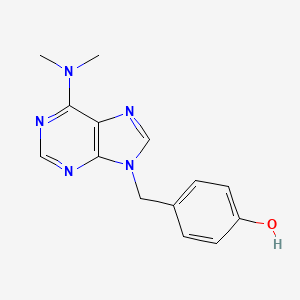
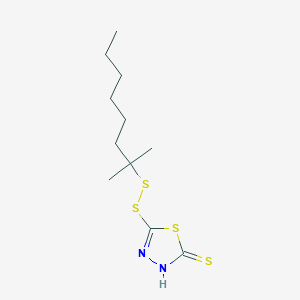

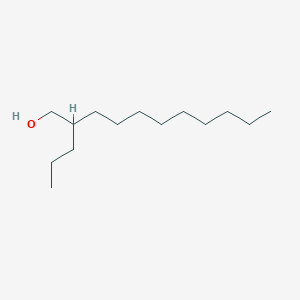


![1,4-Dioxaspiro[4.4]nonane-6-propylamine](/img/structure/B12664331.png)
